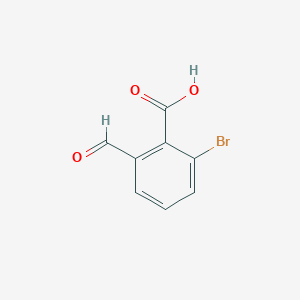
2-Bromo-6-formylbenzoic acid
Übersicht
Beschreibung
2-Bromo-6-formylbenzoic acid is a compound that can be inferred to have a bromine atom and a formyl group attached to a benzoic acid backbone. While the provided papers do not directly discuss 2-Bromo-6-formylbenzoic acid, they do provide insights into the chemistry of related brominated aromatic compounds and their utility in various synthetic applications.
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several papers. For instance, 2-bromobenzoic acids are used as building blocks for constructing spiro compounds through a 2-step parallel synthesis involving free radical reactions . Similarly, 2-iodobenzoic acid is used as a precursor for the synthesis of 6-bromo-2-arylindoles, indicating that halogenated benzoic acids are versatile intermediates in organic synthesis . The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid through bromination, diazo, and hydrolysis steps further exemplifies the synthetic routes available for brominated benzoic acid derivatives .
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives can be complex, as seen in the crystal structure analysis of 2-bromoacetoxybenzoic acid, which is a structural analog of aspirin . The presence of a bromine atom can introduce rotational disorder, as evidenced by the Br atom being modeled in two sites in 2-bromoacetoxybenzoic acid .
Chemical Reactions Analysis
Brominated benzoic acids participate in a variety of chemical reactions. They are used in free radical reactions for the construction of nitrogen heterocycles , and as C1 insertion units in palladium-catalyzed decarboxylative synthesis . Additionally, 2-bromoanilines can undergo palladium-catalyzed carbonylation with 2-formylbenzoic acid to synthesize functionalized isoindolinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acids can be influenced by their functional groups and molecular interactions. For example, the study of non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives highlights the importance of hydrogen bonding in the formation of supramolecular assemblies . The competitive molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds also emphasizes the role of hydrogen bonds in molecular adduct formation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
- Application in Flow Chemistry: 2-Bromo-6-formylbenzoic acid derivatives have been used in continuous flow-flash chemistry for the synthesis of compounds like 5-cyano-2-formylbenzoic acid, highlighting its utility in creating complex organic molecules (Seto et al., 2019).
Molecular Structure and Derivatives
- Synthesis of Isoindolobenzoxazinones: The compound has been instrumental in the single-stage synthesis of isomeric isoindolobenzoxazinones, as studied through X-ray analysis for understanding molecular structures (Gromachevskaya et al., 2010).
- Formation of Functionalized Isoindolinones: It's used in palladium-catalyzed carbonylation processes to synthesize isoindolinones, showcasing its versatility in organic synthesis (Natte et al., 2014).
Photophysical Properties
- Study of Photophysical Properties: The acid and its derivatives have been used to understand the photophysical properties of novel compounds, particularly in the context of emissions and absorption spectra (Singh et al., 2012).
Heterocyclic Compounds Synthesis
- Synthesis of Phthalides and Isoindolinones: It's been utilized in the synthesis of enantioenriched phthalides and isoindolinones, demonstrating its application in the creation of heterocyclic organic compounds (Niedek et al., 2016).
Material Science and Engineering
- NMR Studies and Material Characterization: The acid and its variants are used in solid-state NMR studies for understanding material properties, specifically in the analysis of acylbenzoic acids (Kong et al., 2017).
Medicinal Chemistry
- Biaryl Carboxylic Acids as Proton Shuttles: Investigations into the use of 2-arylbenzoic acids, including 2-Bromo-6-formylbenzoic acid, as proton shuttles for selective functionalization in medicinal chemistry have been conducted (Pi et al., 2018).
Antibacterial Activity
- Evaluation of Antibacterial Activity: Derivatives of the acid have been synthesized to study their antibacterial activity, indicating its potential application in the development of new antibacterial agents (Rehman et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Benzylic compounds, in general, are known to undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of 2-Bromo-6-formylbenzoic acid involves interactions with its targets through processes like free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH), leading to the formation of a new compound .
Biochemical Pathways
Benzylic compounds can influence various biochemical pathways due to their reactivity at the benzylic position . The changes in these pathways and their downstream effects would depend on the specific targets and the nature of the interactions.
Result of Action
The molecular and cellular effects of 2-Bromo-6-formylbenzoic acid’s action would depend on its specific targets and the nature of its interactions with these targets. Given the reactivity of benzylic compounds, it is likely that 2-Bromo-6-formylbenzoic acid could induce significant changes in the molecular structures and functions of its targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-6-formylbenzoic acid . For instance, the rate of free radical reactions can be influenced by temperature .
Eigenschaften
IUPAC Name |
2-bromo-6-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQBKVTXUMVLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245915-98-3 | |
| Record name | 2-bromo-6-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)

![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)
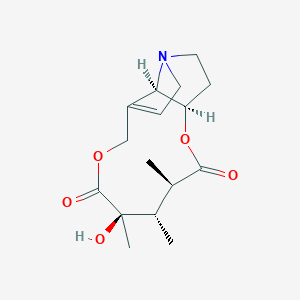
![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B3033807.png)
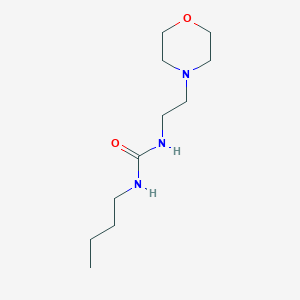
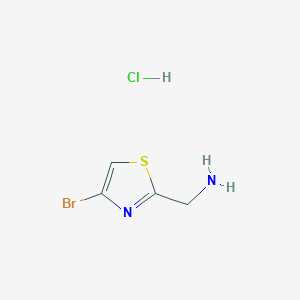
![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)
![1-{2-[2,3-Dichloro(methyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B3033814.png)
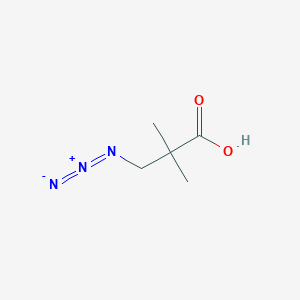
![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)
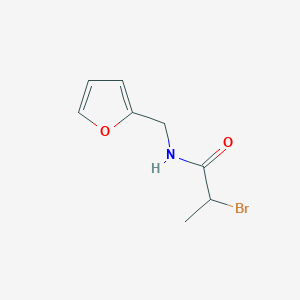

![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)